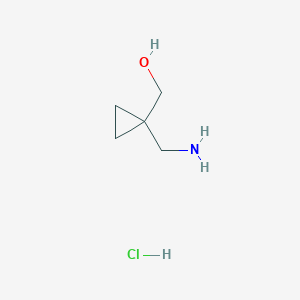

1-(Aminomethyl)-cyclopropanemethanol HCl

Description

Significance of Cyclopropane-Containing Scaffolds in Modern Chemical Synthesis and Medicinal Chemistry Research

Cyclopropane-containing scaffolds have emerged as crucial components in modern chemical synthesis and medicinal chemistry. nih.gov The inherent strain and unique three-dimensional geometry of the cyclopropane (B1198618) ring impart distinctive physicochemical properties to molecules that contain it. longdom.org In medicinal chemistry, the cyclopropane ring is often employed as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. nih.gov This can lead to improvements in a drug's efficacy, metabolic stability, and receptor affinity. nih.gov

The rigid nature of the cyclopropane ring is also valuable for creating conformationally constrained analogues of biologically active molecules. nih.govnih.gov By locking a portion of a molecule into a specific orientation, researchers can study the optimal geometry for interaction with a biological target, such as an enzyme or receptor. nih.govresearchgate.net This approach is particularly useful in the design of peptidomimetics, where cyclopropane-containing amino acids can be used to create more stable and selective peptide-based drugs. researchgate.net Furthermore, compounds incorporating cyclopropane have demonstrated a wide array of biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov

Overview of the Research Landscape Surrounding 1-(Aminomethyl)-cyclopropanemethanol HCl

While extensive academic literature specifically detailing the research applications of this compound is not broadly available, its structural features suggest its role as a valuable building block in synthetic and medicinal chemistry. As a bifunctional molecule, containing both a primary amine and a primary alcohol, it offers two points for chemical modification. The presence of the 1,1-disubstituted cyclopropane ring provides the conformational rigidity that is highly sought after in drug design. longdom.org

The research landscape for compounds of this nature is focused on their use as intermediates in the synthesis of more complex molecules with potential therapeutic applications. The aminomethyl group can be incorporated into larger structures to mimic the side chains of amino acids or to act as a spacer, while the methanol (B129727) group can be oxidized or otherwise functionalized. Given the established importance of cyclopropylamine (B47189) derivatives in medicinal chemistry, it is likely that this compound and similar structures are being investigated in both academic and industrial laboratories for the development of novel therapeutic agents. longdom.org Research in this area would likely involve the synthesis of libraries of compounds derived from this scaffold, followed by screening for biological activity against various disease targets.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 115652-52-3 |

| Molecular Formula | C4H10ClNO |

| Molecular Weight | 123.58 g/mol |

| IUPAC Name | (1-aminocyclopropyl)methanol;hydrochloride |

| Synonyms | 1-Amino-cyclopropanemethanol HCl, (1-Aminocyclopropyl)methanol hydrochloride |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

Properties

IUPAC Name |

[1-(aminomethyl)cyclopropyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-5(4-7)1-2-5;/h7H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMUBSZORRNFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating the Chemical Reactivity and Mechanistic Pathways of 1 Aminomethyl Cyclopropanemethanol Hcl

Oxidative and Reductive Transformations of the Aminomethyl and Hydroxyl Functionalities

The aminomethyl and hydroxyl groups of 1-(aminomethyl)-cyclopropanemethanol are susceptible to a range of oxidative and reductive transformations. The specific outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidation:

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the corresponding aldehyde, 1-(aminomethyl)cyclopropanecarbaldehyde. Stronger oxidizing agents would likely lead to the formation of 1-(aminomethyl)cyclopropanecarboxylic acid.

The primary amine functionality can also undergo oxidation. Depending on the oxidant, this can lead to the formation of nitroso, nitro, or other nitrogen-containing functional groups. It is important to note that the presence of both an amine and an alcohol in the same molecule can lead to competitive oxidation or the formation of complex product mixtures if selectivity is not controlled.

Reduction:

Given that the aminomethyl and hydroxyl groups are already in a relatively reduced state, further reduction is not a typical transformation for these functionalities under standard conditions. However, under forcing conditions, such as high-pressure hydrogenation, the cyclopropane (B1198618) ring itself could potentially undergo cleavage.

A summary of potential oxidative transformations is presented in the table below.

| Functional Group | Reagent Class | Potential Product(s) |

| Primary Alcohol | Mild Oxidants | 1-(Aminomethyl)cyclopropanecarbaldehyde |

| Primary Alcohol | Strong Oxidants | 1-(Aminomethyl)cyclopropanecarboxylic acid |

| Primary Amine | Oxidizing Agents | Nitroso, Nitro compounds |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of 1-(aminomethyl)-cyclopropanemethanol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation of the hydroxyl group under acidic conditions to form an oxonium ion, or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon bearing the leaving group can be attacked by a variety of nucleophiles. The strained nature of the cyclopropane ring can influence the rate and mechanism of these substitution reactions. Ring-opening or rearrangement products might be observed under certain conditions, particularly with strong nucleophiles or under harsh reaction conditions.

The general scheme for nucleophilic substitution is as follows:

Activation of the hydroxyl group: Protonation or conversion to a sulfonate ester.

Nucleophilic attack: The activated carbon is attacked by a nucleophile, displacing the leaving group.

The table below outlines potential nucleophilic substitution pathways.

| Activation Method | Nucleophile | Potential Product |

| Protonation (H+) | Halide (X-) | 1-(Aminomethyl)-1-(halomethyl)cyclopropane |

| Tosylation (TsCl) | Cyanide (CN-) | 2-(1-(Aminomethyl)cyclopropyl)acetonitrile |

| Mesylation (MsCl) | Azide (N3-) | 1-(Azidomethyl)-1-(aminomethyl)cyclopropane |

Explorations of Acid-Base Properties and Salt Formation in Chemical Reactions

As a hydrochloride salt, 1-(aminomethyl)-cyclopropanemethanol exists in its protonated, cationic form in solution. The aminomethyl group is the primary basic center and is protonated by hydrochloric acid. The pH of the reaction medium will significantly influence the reactivity of the molecule.

In basic conditions, the free amine form, 1-(aminomethyl)-cyclopropanemethanol, will be generated. This free amine is a better nucleophile than its protonated counterpart and can participate in reactions such as acylation, alkylation, and condensation.

The equilibrium between the protonated and free amine forms can be represented as follows: H3N+CH2-C3H4-CH2OH Cl- <=> H2NCH2-C3H4-CH2OH + HCl

Reactivity Profiling with Diverse Reagent Classes

The bifunctional nature of 1-(aminomethyl)-cyclopropanemethanol allows for a diverse range of chemical transformations.

With Electrophiles: The nucleophilic amine and hydroxyl groups can react with a wide array of electrophiles. For instance, the amine can react with acyl chlorides or anhydrides to form amides, with aldehydes or ketones to form imines (which can be subsequently reduced to secondary amines), and with alkyl halides to form secondary or tertiary amines. The hydroxyl group can be acylated to form esters or alkylated to form ethers.

With Nucleophiles: As discussed in section 3.2, the hydroxyl group can be made susceptible to nucleophilic attack after activation. The aminomethyl group is generally not susceptible to direct nucleophilic attack.

Intramolecular Reactions: The proximity of the aminomethyl and hydroxyl groups could potentially allow for intramolecular reactions under certain conditions, leading to the formation of cyclic structures. For example, dehydration could potentially lead to the formation of a cyclic imine or other heterocyclic systems, although this would likely require harsh conditions.

The following table provides a summary of potential reactions with different reagent classes.

| Reagent Class | Reactive Site | Product Type |

| Acyl Halides | Amine | Amide |

| Aldehydes/Ketones | Amine | Imine (then secondary amine) |

| Alkyl Halides | Amine | Secondary/Tertiary Amine |

| Acyl Halides | Alcohol | Ester |

| Alkyl Halides | Alcohol | Ether |

Derivatization Strategies and Their Impact on Research Properties of 1 Aminomethyl Cyclopropanemethanol Hcl

Synthesis of Carboxylic Acid and Aldehyde Derivatives from the Alcohol Moiety

The primary alcohol group in 1-(aminomethyl)-cyclopropanemethanol is a prime target for oxidation to yield valuable carboxylic acid and aldehyde derivatives. These transformations open up new avenues for creating a diverse range of analogs with altered electronic and steric properties.

The oxidation of the primary alcohol to a carboxylic acid can be achieved using a variety of strong oxidizing agents. A common and effective method involves the use of Jones reagent (chromium trioxide in sulfuric acid and acetone) or potassium permanganate. The reaction proceeds through an intermediate aldehyde, which is further oxidized to the carboxylic acid. The resulting 1-(aminomethyl)cyclopropane-1-carboxylic acid is a bifunctional molecule with both acidic and basic centers, making it an interesting building block for further synthesis.

Alternatively, the synthesis of the corresponding aldehyde, 1-(aminomethyl)cyclopropane-1-carbaldehyde, requires milder and more controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are well-suited for this transformation. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that operates under mild, low-temperature conditions, minimizing side reactions. The aldehyde derivative is a valuable intermediate for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

A representative comparison of common oxidation methods for primary alcohols is presented in Table 1.

Table 1: Comparison of Oxidation Methods for Primary Alcohols

| Oxidation Method | Reagent(s) | Product | Typical Conditions | Notes |

|---|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Carboxylic Acid | Room temperature | Strong oxidant, not suitable for sensitive substrates. |

| Permanganate Oxidation | KMnO₄, NaOH, H₂O | Carboxylic Acid | Varies (often heated) | Powerful and inexpensive, but can be non-selective. |

| PCC Oxidation | Pyridinium chlorochromate | Aldehyde | Room temperature, CH₂Cl₂ | Mild, but chromium-based reagents have toxicity concerns. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Aldehyde | Low temperature (-78 °C) | High yields, mild conditions, avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin periodinane | Aldehyde | Room temperature, CH₂Cl₂ | Mild, neutral conditions, good for sensitive substrates. |

Chemical Modifications of the Aminomethyl Group

The primary amino group of 1-(aminomethyl)-cyclopropanemethanol HCl is a versatile handle for a wide array of chemical modifications, including N-acylation and N-alkylation. These reactions allow for the introduction of various functional groups, which can significantly impact the molecule's biological activity and physicochemical properties.

N-Acylation: The aminomethyl group can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC). This reaction forms an amide bond and can be used to introduce a wide range of substituents, from simple alkyl and aryl groups to more complex moieties. The choice of acylating agent and reaction conditions can be tailored to achieve the desired product in high yield.

N-Alkylation: N-alkylation of the aminomethyl group can be achieved through several methods. Reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), is a common and efficient method for introducing alkyl groups. Direct alkylation with alkyl halides can also be employed, though this method may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Table 2 provides examples of potential N-acylation and N-alkylation reactions for the aminomethyl group.

Table 2: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| N-Acylation | Acetyl chloride | Acetamide | Increased steric bulk, altered hydrogen bonding capability. |

| N-Acylation | Benzoyl chloride | Benzamide | Introduction of an aromatic ring, potential for π-π stacking interactions. |

| N-Alkylation | Formaldehyde, NaBH₃CN | N-methylamine | Increased basicity, altered lipophilicity. |

| N-Alkylation | Benzyl bromide | N-benzylamine | Increased lipophilicity and steric hindrance. |

Design of Derivatives for Tailored Physicochemical Attributes in Research Contexts

A key driver for the derivatization of this compound is the ability to fine-tune its physicochemical properties for specific research applications. This includes optimizing solubility and engineering molecular features for specific chemical interactions.

While the starting material is a hydrochloride salt, which generally confers good aqueous solubility, further optimization may be necessary for specific research contexts, such as formulation for in vitro assays or in vivo studies. Salt screening with a variety of pharmaceutically acceptable counter-ions can identify salt forms with improved solubility, dissolution rate, and stability.

The selection of a suitable counter-ion is based on factors such as the pKa of the parent molecule and the counter-ion, as well as the desired physical properties of the resulting salt. For a basic compound like 1-(aminomethyl)-cyclopropanemethanol, a range of acidic counter-ions can be explored.

Table 3 lists potential counter-ions for salt formation and their potential impact on solubility.

Table 3: Potential Counter-ions for Solubility Optimization

| Counter-ion | Acid | Potential Impact on Solubility |

|---|---|---|

| Mesylate | Methanesulfonic acid | Often forms highly soluble salts. |

| Tosylate | p-Toluenesulfonic acid | Can improve solubility and crystallinity. |

| Citrate | Citric acid | A common choice for pharmaceutical salts, can enhance aqueous solubility. |

| Tartrate | Tartaric acid | Can form crystalline salts with improved solubility and stability. |

Derivatization strategies can be employed to introduce specific molecular features that facilitate desired chemical interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding with a target molecule. For instance, the introduction of aromatic rings via N-acylation or N-alkylation can promote π-π stacking interactions. The synthesis of derivatives with strategically placed hydrogen bond donors and acceptors can enhance binding affinity to a biological target.

Furthermore, the introduction of reactive functional groups, or "warheads," can enable the formation of covalent bonds with a target protein, leading to irreversible inhibition. The design of such derivatives is often guided by computational modeling and a deep understanding of the target's structure and mechanism.

The strategic derivatization of this compound provides a powerful toolkit for researchers to modulate its properties and develop new chemical probes and potential therapeutic agents. The versatility of its bifunctional nature allows for a wide range of modifications, paving the way for the exploration of its full potential in various scientific disciplines.

Computational and Theoretical Chemistry Studies on 1 Aminomethyl Cyclopropanemethanol Hcl

Conformational Analysis and Molecular Modeling of Cyclopropylmethylamine Structures

The conformational landscape of a molecule is critical as it dictates its physical, chemical, and biological properties. For cyclopropylmethylamine derivatives like 1-(Aminomethyl)-cyclopropanemethanol, the orientation of the aminomethyl and methanol (B129727) substituents relative to the three-membered ring is of primary interest. Molecular modeling techniques, including semi-empirical and ab initio methods, are employed to determine the stable conformations and the energy barriers between them. researchgate.net

Computational studies on related cyclopropyl (B3062369) amine derivatives have shown distinct energy differences between various conformers. researchgate.net For 1-(Aminomethyl)-cyclopropanemethanol, the key dihedral angles defining the conformation would be C(ring)-C(substituent)-X-H (where X is O or N). The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine and hydroxyl groups.

Table 1: Calculated Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (H-N-C-C) | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| A (Anti-Anti) | 180° | 180° | 0.00 | Minimal Steric Hindrance |

| B (Gauche-Anti) | 60° | 180° | 1.25 | Moderate Steric Interaction |

| C (Gauche-Gauche) | 60° | 60° | 2.50 | Potential Intramolecular H-Bond |

Note: Data are hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar structures.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. These calculations solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbitals, and electrostatic potential. nih.gov

For 1-(Aminomethyl)-cyclopropanemethanol HCl, DFT calculations can elucidate the effects of the protonated amine on the electronic properties of the cyclopropane (B1198618) ring and the hydroxyl group. The presence of the electron-withdrawing ammonium (B1175870) group is expected to influence the charge distribution across the molecule, particularly affecting the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's susceptibility to nucleophilic or electrophilic attack. The electrostatic potential map would highlight regions of positive and negative charge, indicating sites for potential intermolecular interactions.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -8.5 eV | Region of electron donation (e.g., hydroxyl oxygen) |

| LUMO Energy | -0.5 eV | Region of electron acceptance (e.g., around the ammonium group) |

| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability |

| Dipole Moment | 5.2 D | High polarity, suggesting significant intermolecular forces |

Note: Values are illustrative and represent typical ranges for similar small organic molecules.

Application of Predictive Models in the Design of Novel Cyclopropane Derivatives

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, has become a cornerstone of modern drug discovery and materials science. malvernpanalytical.com These models use computationally derived chemical properties to predict the biological activity or physical properties of new compounds before they are synthesized. malvernpanalytical.com For cyclopropane derivatives, predictive models can guide the design of new molecules with enhanced therapeutic profiles or desired material characteristics.

Starting with the 1-(Aminomethyl)-cyclopropanemethanol scaffold, computational methods can be used to predict how modifications to the structure would affect properties like lipophilicity (logP), solubility, and binding affinity to a biological target. mdpi.com Quantum chemical calculations can provide descriptors for these models, such as charge distributions and molecular orbital energies. mdpi.com By systematically altering the substituents on the cyclopropane ring or the side chains, researchers can build a library of virtual compounds and prioritize the most promising candidates for synthesis.

For example, a QSAR model might reveal that increasing the electron-donating character of a substituent at a specific position on the cyclopropane ring correlates with higher biological activity. This insight allows medicinal chemists to focus their synthetic efforts on a smaller, more promising set of molecules.

Theoretical Insights into Reaction Mechanisms of this compound Transformations

Computational chemistry provides essential insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov For this compound, potential reactions of interest include nucleophilic substitution at the carbinol carbon, reactions involving the amine, and transformations that lead to the opening of the strained cyclopropane ring.

Theoretical calculations can model the entire reaction pathway, providing a detailed, step-by-step understanding of how reactants are converted into products. For instance, in a proposed ring-opening reaction, computational methods can determine whether the mechanism is concerted or stepwise and can identify any intermediate structures. acs.org

By calculating the potential energy surface for a given transformation, researchers can predict the reaction's feasibility and selectivity. For example, a study might compare the energy barriers for an SN1 versus an SN2 reaction at the carbon bearing the hydroxyl group, providing a theoretical basis for predicting the reaction outcome under different conditions. These computational studies are crucial for optimizing reaction conditions and for designing substrates that favor a desired reaction pathway.

Utility of 1 Aminomethyl Cyclopropanemethanol Hcl As a Versatile Synthetic Building Block

Applications in the Synthesis of Fine Chemicals and Intermediates

1-(Aminomethyl)-cyclopropanemethanol HCl serves as a valuable starting material for the synthesis of various fine chemicals and pharmaceutical intermediates. The presence of two reactive functional groups, the amine and the alcohol, allows for selective derivatization, leading to a wide array of substituted cyclopropane (B1198618) structures. These derivatives are key components in the development of novel therapeutic agents and other high-value chemical products.

The primary amine can undergo a variety of reactions, such as N-acylation, N-alkylation, and reductive amination, to introduce diverse substituents. Similarly, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to ethers and esters. The ability to perform these transformations selectively is crucial for its utility as a building block.

Table 1: Representative Transformations of 1-(Aminomethyl)-cyclopropanemethanol

| Starting Material | Reagents and Conditions | Product | Application |

| 1-(Aminomethyl)-cyclopropanemethanol | Acyl chloride, base | N-acylated derivative | Synthesis of amide-containing fine chemicals |

| 1-(Aminomethyl)-cyclopropanemethanol | Alkyl halide, base | N-alkylated derivative | Preparation of secondary and tertiary amines |

| 1-(Aminomethyl)-cyclopropanemethanol | Mild oxidizing agent (e.g., PCC) | 1-(Aminomethyl)cyclopropanecarbaldehyde | Intermediate for further functionalization |

| 1-(Aminomethyl)-cyclopropanemethanol | Strong oxidizing agent (e.g., KMnO4) | 1-(Aminomethyl)cyclopropanecarboxylic acid | Precursor for esters and amides |

Role in the Construction of Complex Molecular Architectures

The rigid three-dimensional structure of the cyclopropane ring in this compound is a desirable feature in the design of complex molecular architectures. nih.gov The defined spatial orientation of the aminomethyl and hydroxymethyl groups allows for its use as a scaffold to construct molecules with specific conformational properties. This is particularly important in medicinal chemistry, where the shape of a molecule is often critical for its biological activity. nih.gov

Precursor for the Preparation of Cyclopropyl-Substituted Amines, Alcohols, and Ketones

This compound is a direct precursor to a variety of cyclopropyl-substituted amines, alcohols, and ketones. These classes of compounds are valuable intermediates in organic synthesis.

Cyclopropyl-Substituted Amines: The primary amine of the parent molecule can be modified to produce a range of N-substituted cyclopropylmethylamines. For instance, reductive amination with aldehydes or ketones can yield secondary and tertiary amines.

Cyclopropyl-Substituted Alcohols: The primary alcohol can be used to synthesize more complex cyclopropyl-containing alcohols. For example, etherification reactions can introduce various alkyl or aryl groups.

Cyclopropyl-Substituted Ketones: Oxidation of the primary alcohol functionality of 1-(aminomethyl)-cyclopropanemethanol or its derivatives provides access to the corresponding cyclopropyl (B3062369) ketones. These ketones are versatile intermediates that can undergo a wide range of subsequent transformations. nih.gov

Table 2: Synthesis of Cyclopropyl-Substituted Compounds

| Precursor | Reaction Type | Resulting Compound Class |

| 1-(Aminomethyl)-cyclopropanemethanol | N-Alkylation | Cyclopropyl-substituted secondary/tertiary amines |

| 1-(Aminomethyl)-cyclopropanemethanol | Etherification | Cyclopropyl-substituted ethers |

| 1-(Aminomethyl)-cyclopropanemethanol | Oxidation | Cyclopropyl-substituted aldehydes/carboxylic acids |

| N-protected 1-(aminomethyl)-cyclopropanemethanol | Oxidation | N-protected 1-(aminomethyl)cyclopropyl ketone |

Integration into Linkers and Scaffolds for Chemical Probe Development

In the field of chemical biology, bifunctional molecules are often used as linkers or scaffolds for the development of chemical probes. nih.gov this compound, with its distinct amine and alcohol functionalities, is well-suited for this purpose. One functional group can be used to attach a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag), while the other can be used to link to a bioactive molecule or a reactive group for target engagement. The rigid cyclopropane core can provide a defined spatial separation between the attached moieties, which can be advantageous in probe design. nih.gov

Contributions to Target-Oriented Synthesis of Cyclopropane-Containing Compounds

Target-oriented synthesis aims to prepare a specific molecule, often a natural product or a designed bioactive compound, in an efficient manner. rsc.org The use of pre-functionalized building blocks like this compound can significantly streamline such synthetic endeavors. By providing a ready-made cyclopropane core with versatile handles for further elaboration, this building block can reduce the number of synthetic steps required to access complex target molecules containing this motif. The inherent stereochemistry of substituted cyclopropanes can also be leveraged in asymmetric synthesis to control the three-dimensional structure of the final product. nih.gov

Advanced Analytical Characterization Techniques for Research on 1 Aminomethyl Cyclopropanemethanol Hcl

Isotopic Labeling Methodologies for Mechanistic and Structural Elucidation

Isotopic labeling is a powerful technique used to trace the fate of molecules through chemical reactions and biological processes. By replacing specific atoms with their heavier isotopes, researchers can gain insights into reaction mechanisms, metabolic pathways, and molecular structures. For 1-(Aminomethyl)-cyclopropanemethanol HCl, the incorporation of deuterium (B1214612) (²H) and tritium (B154650) (³H) serves as a key strategy for in-depth analysis.

The introduction of deuterium and tritium into the this compound structure can be achieved through various synthetic strategies. One common approach is the use of a deuterated or tritiated reducing agent, such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄), during the synthesis of the molecule. For instance, if the synthesis involves the reduction of a carboxylic acid or an ester to form the hydroxymethyl group, employing these labeled reagents would result in the incorporation of deuterium or tritium at the methanol (B129727) carbon.

Another prevalent method is catalytic hydrogen isotope exchange (HIE). This technique involves exposing the compound to a source of deuterium or tritium, such as D₂O or T₂ gas, in the presence of a metal catalyst (e.g., palladium, platinum, or iridium complexes). This method can facilitate the exchange of hydrogen atoms at various positions on the molecule, including those on the cyclopropyl (B3062369) ring and the aminomethyl group. The specific positions of labeling can often be controlled by the choice of catalyst and reaction conditions.

Table 1: Illustrative Methods for Isotopic Labeling of this compound

| Labeling Method | Isotope Source | Catalyst | Potential Labeled Positions |

| Reductive Amination | D₂ | Palladium on Carbon (Pd/C) | Aminomethyl group (C-D bonds) |

| Hydrogen Isotope Exchange | D₂O | Iridium-based catalyst | Cyclopropyl ring, aminomethyl, and hydroxyl groups |

| Reduction of Precursor | NaBD₄ | - | Methanol carbon (C-D bond) |

This table is illustrative and presents potential labeling strategies based on common organic synthesis methodologies.

Isotope-edited Mass Spectrometry (MS) is a highly sensitive technique for monitoring the progress of chemical reactions and analyzing the resulting products. When a labeled precursor is used in the synthesis of this compound, the mass of the product will be shifted by the mass of the incorporated isotopes. This mass shift allows for the clear differentiation between the starting material, intermediates, and the final product in a complex reaction mixture.

For example, in a reaction mixture, the unlabeled 1-(Aminomethyl)-cyclopropanemethanol would have a specific mass-to-charge ratio (m/z). If a deuterium-labeled version is synthesized, its m/z value will be higher by the number of incorporated deuterium atoms. By monitoring the relative intensities of these distinct m/z peaks over time, the reaction kinetics can be accurately determined. This approach is particularly useful for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and purity of the desired product.

Table 2: Hypothetical Mass Spectrometry Data for Monitoring a Deuterium Labeling Reaction

| Time (minutes) | Relative Intensity of Unlabeled Compound (m/z = X) | Relative Intensity of Deuterated Product (m/z = X+2) |

| 0 | 100% | 0% |

| 30 | 50% | 50% |

| 60 | 10% | 90% |

| 120 | <1% | >99% |

This is a representative data table illustrating the principle of using mass spectrometry to monitor the progress of an isotopic labeling reaction.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound, respectively.

The ¹H NMR spectrum would exhibit characteristic signals for the protons on the cyclopropyl ring, the aminomethyl group (-CH₂NH₂), and the hydroxymethyl group (-CH₂OH). The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide information about the connectivity of the atoms and the stereochemistry of the molecule. For instance, the protons on the cyclopropane (B1198618) ring are expected to show complex splitting patterns due to their rigid arrangement.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the cyclopropyl ring are typically found at higher field (lower ppm values) compared to other aliphatic carbons, which is a characteristic feature of such strained ring systems.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(Aminomethyl)-cyclopropanemethanol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary Cyclopropyl Carbon | 20-30 |

| Cyclopropyl CH₂ | 10-20 |

| Aminomethyl CH₂ | 40-50 |

| Hydroxymethyl CH₂ | 60-70 |

These are approximate chemical shift ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Spectroscopic and Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring in Research Synthesis

Ensuring the purity of a research compound is critical for the reliability and reproducibility of experimental results. A combination of spectroscopic and chromatographic methods is typically employed for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the components of a mixture. For a polar compound like this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable. By comparing the retention time and peak area of the main compound with those of known standards and potential impurities, the purity can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. The compound may require derivatization to increase its volatility for GC analysis. The mass spectrometer detector provides structural information about any separated impurities, aiding in their identification.

Table 4: Example of a Generic HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This table outlines a typical starting point for developing an HPLC method for a polar amine compound and would require optimization for this specific molecule.

Q & A

Q. What are the optimal synthetic conditions for 1-(Aminomethyl)-cyclopropanemethanol HCl, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via reductive amination or acid-catalyzed cyclopropane ring formation. A validated approach involves refluxing precursors in methanol with concentrated HCl (e.g., 10 mL HCl in 100 mL MeOH) for 2 hours under inert atmosphere, achieving ~82% yield . Key parameters include:

- Temperature : Reflux (~65–70°C).

- Reagents : HCl as both catalyst and counterion source.

- Workup : Neutralization with aqueous NaOH, followed by extraction and crystallization.

Yield optimization requires strict control of stoichiometry, moisture exclusion, and inert gas purging to prevent side reactions.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm cyclopropane ring integrity and amine/hydroxymethyl functionality.

- FT-IR : Peaks at ~3200–3400 cm (N–H/O–H stretch) and 1100–1200 cm (C–O stretch).

- HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) with UV detection at 210–220 nm for purity assessment .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peak at m/z 123.58 (M–Cl) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Hazards : Classified as an irritant (skin, eyes, respiratory system) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Cyclopropane’s ring strain increases susceptibility to ring-opening reactions. Stability studies in acidic media (e.g., 0.1 M HCl, 25°C) show <5% degradation over 24 hours, while oxidative conditions (HO, 50°C) induce rapid decomposition (~40% in 6 hours). Analytical monitoring via HPLC and kinetic modeling (Arrhenius plots) can quantify degradation pathways .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Byproducts : Include dimerized amines or ring-opened derivatives.

- Mitigation :

- Use high-purity starting materials (<0.5% impurities).

- Employ slow addition of HCl to control exothermicity.

- Purification via recrystallization (ethanol/water, 1:3 v/v) or column chromatography (silica gel, eluent: CHCl/MeOH 9:1) .

Q. How can the compound’s interactions with biological targets (e.g., enzymes) be systematically studied?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to predict binding affinity to target proteins (e.g., aminotransferases).

- Enzyme Assays : Measure inhibition kinetics (IC) via spectrophotometric methods (e.g., NADH depletion at 340 nm).

- Stability in Buffer : Pre-incubate compound in PBS (pH 7.4, 37°C) and monitor structural integrity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.